molecular formula C14H17BrO2S B13627589 4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]oxane

4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]oxane

Cat. No.: B13627589
M. Wt: 329.25 g/mol
InChI Key: RHTDODBJAFZPIG-UHFFFAOYSA-N
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Description

4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]oxane is an organic compound that features a brominated phenyl ring attached to a cyclopropoxy group and a sulfanyl group linked to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]oxane typically involves the following steps:

    Cyclopropoxylation: The attachment of a cyclopropoxy group to the brominated phenyl ring.

    Sulfanylation: The addition of a sulfanyl group to the cyclopropoxyphenyl intermediate.

    Oxane Formation: The final step involves the formation of the oxane ring.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]oxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced sulfur-containing compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]oxane has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]oxane involves its interaction with specific molecular targets and pathways. The brominated phenyl ring and sulfanyl group may interact with enzymes or receptors, leading to various biological effects. Detailed studies on its mechanism of action are limited, but it is believed to modulate specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]oxane
  • 4-[(5-Bromo-2-ethoxyphenyl)sulfanyl]oxane
  • 4-[(5-Bromo-2-propoxyphenyl)sulfanyl]oxane

Uniqueness

4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]oxane is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to its analogs with methoxy, ethoxy, or propoxy groups

Properties

Molecular Formula

C14H17BrO2S

Molecular Weight

329.25 g/mol

IUPAC Name

4-(5-bromo-2-cyclopropyloxyphenyl)sulfanyloxane

InChI

InChI=1S/C14H17BrO2S/c15-10-1-4-13(17-11-2-3-11)14(9-10)18-12-5-7-16-8-6-12/h1,4,9,11-12H,2-3,5-8H2

InChI Key

RHTDODBJAFZPIG-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)Br)SC3CCOCC3

Origin of Product

United States

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